(2Z)-4-hydroxy-2-[(2-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one
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Overview
Description
2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and a dihydronaphthalene-1,4-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylamine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares structural similarities with the presence of methoxy groups and aromatic rings.
Indole Derivatives: Possess similar biological activities and are used in various therapeutic applications.
Uniqueness
2-[(2-METHOXYPHENYL)AMINO]-3-(MORPHOLIN-4-YL)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-5-4-8-16(17)22-18-19(23-10-12-27-13-11-23)21(25)15-7-3-2-6-14(15)20(18)24/h2-9,22H,10-13H2,1H3 |
InChI Key |
UBRDAMOQLXGBOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
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